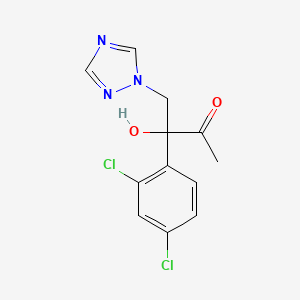
2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- is a chemical compound that features a combination of a butanone backbone, a dichlorophenyl group, a hydroxy group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-2-butanone with 2,4-dichlorophenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized with 1H-1,2,4-triazole under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of solvents such as dimethyl sulfoxide and toluene, and catalysts like tetrabutylammonium bromide to facilitate the reactions .
Análisis De Reacciones Químicas
Types of Reactions
2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketone derivatives from oxidation, alcohol derivatives from reduction, and substituted triazole compounds from nucleophilic substitution .
Aplicaciones Científicas De Investigación
2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mecanismo De Acción
The mechanism of action of 2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. Additionally, the compound may interact with other molecular pathways, contributing to its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Penconazole: A triazole-based fungicide with similar structural features and biological activities.
Fluconazole: Another triazole compound used as an antifungal agent.
Itraconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
2-Butanone, 3-(2,4-dichlorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its lipophilicity, improving its ability to penetrate cell membranes, while the hydroxy group provides additional sites for chemical modification .
Propiedades
Número CAS |
107658-82-2 |
|---|---|
Fórmula molecular |
C12H11Cl2N3O2 |
Peso molecular |
300.14 g/mol |
Nombre IUPAC |
3-(2,4-dichlorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-one |
InChI |
InChI=1S/C12H11Cl2N3O2/c1-8(18)12(19,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-7,19H,5H2,1H3 |
Clave InChI |
GNHGFHXGEMOSCU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


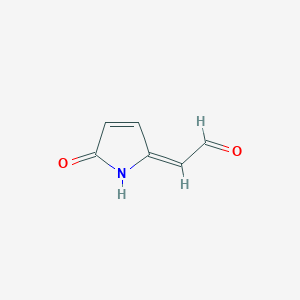
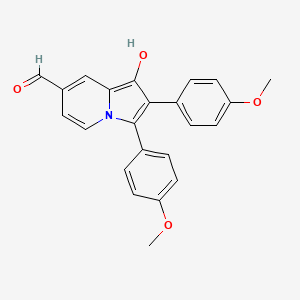
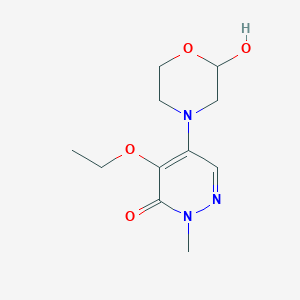
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
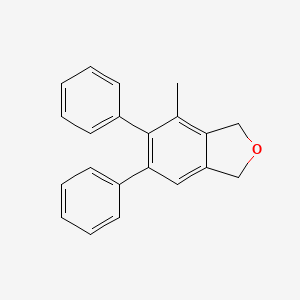
![Furo[3,4-f][1,2]benzoxazole](/img/structure/B12918822.png)
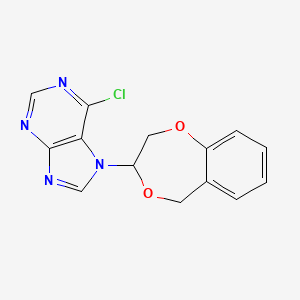
![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)
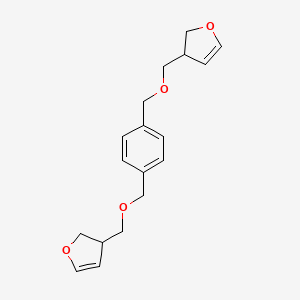
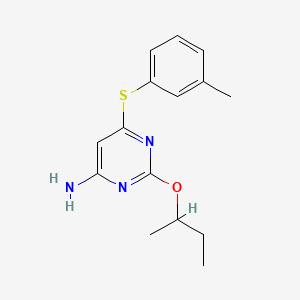
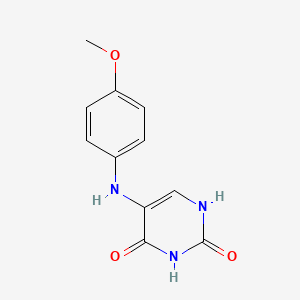
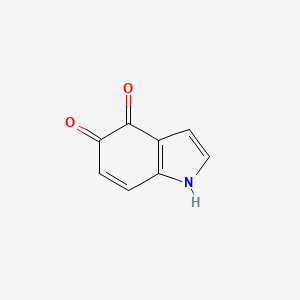
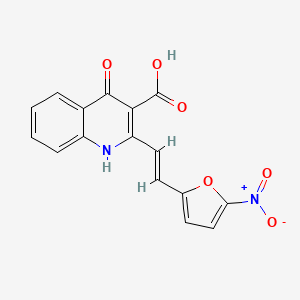
![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
